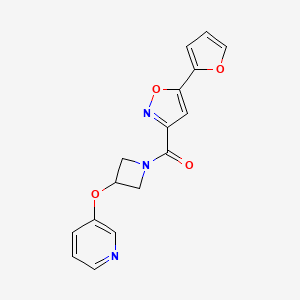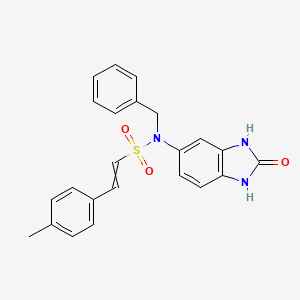![molecular formula C5H10ClF2N B2476414 [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2260931-16-4](/img/structure/B2476414.png)
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as DFCM or DFCM HCl and is widely used in research for its unique properties.
Scientific Research Applications
Synthesis Techniques
Cyclopropyl Ring Synthesis : Studies on compounds related to [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride have contributed to the understanding of cyclopropyl ring formations. For example, the synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine, which exhibits unique cyclohexane rings, provides insights into the formation of similar structures (Wu et al., 2009).
Advanced Synthesis of Cyclopropyl Compounds : Research on the asymmetric synthesis of cyclopropyl compounds, such as the synthesis of 5-HT receptor agonists, has improved the understanding of such structures, aiding in the synthesis of complex cyclopropyl derivatives like this compound (Xin, 1999).
Improved Industrial Synthesis : Research on improving industrial synthesis processes, exemplified by the work on sertraline hydrochloride, is relevant for the efficient production of complex molecules like this compound (Vukics et al., 2002).
Pharmacological Applications
Selective Agonists : The compound NRL001, a stereoisomer related to this compound, has been studied for its potential use as a selective α1-adrenoceptor agonist in treating fecal incontinence (Bell et al., 2014).
Enantioselective Syntheses : Biocatalytic asymmetric synthesis of cyclopropyl derivatives, like (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester, demonstrates the potential of cyclopropyl-based compounds in pharmaceutical applications (Zhu et al., 2018).
Histamine Receptor Antagonists : Research on cyclopropyl-containing histamine H3 receptor antagonists provides a basis for understanding the potential pharmacological applications of similar cyclopropyl derivatives (Watanabe et al., 2010).
Chemical Analysis and Characterization
- Chiral Separation Techniques : The development of capillary electrophoresis for chiral separation of amphetamine-type stimulants, including cyclopropyl derivatives, is important for the chemical analysis of compounds like this compound (Iwata et al., 2006).
properties
IUPAC Name |
[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBISPPRELAHOW-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

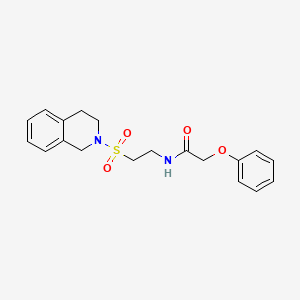
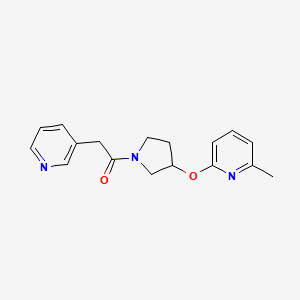
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476335.png)


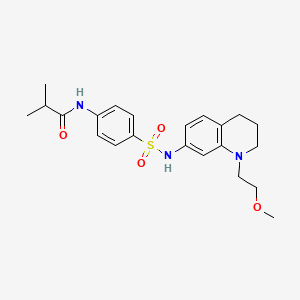
![(E)-4-(Dimethylamino)-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]but-2-enamide](/img/structure/B2476341.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)


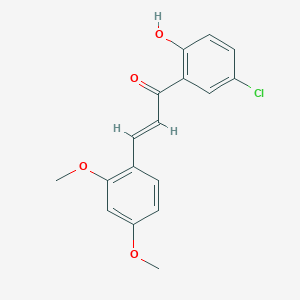
![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2476351.png)
